molecular formula C9H14O4 B13182021 Ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate

Ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13182021
M. Wt: 186.20 g/mol
InChI Key: CDOOSUTZWCLAKD-UHFFFAOYSA-N
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Description

Ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate is a chemical compound with the CAS Number 63023-77-8 . It is a solid supplied for research and development use only and is not intended for diagnostic or therapeutic uses, or for any personal application . The compound has a molecular formula of C9H14O4 and a molecular weight of 186.21 g/mol . Its structure can be represented by the SMILES code O=C(C1OC12CCOCC2)OCC . Handling and Safety: Based on its GHS pictogram, this reagent requires careful handling. Recommended precautionary measures include wearing protective gloves and eye/face protection, using the product only in a well-ventilated area, and avoiding breathing its dust or vapors . Note on Research Applications: Specific details regarding the primary research applications, biological mechanisms, or unique scientific value of this particular spirocyclic compound are not readily available in the current literature. Researchers are encouraged to consult specialized scientific databases for further investigation into its potential uses. All chemicals should be used by qualified professionals following appropriate safety protocols.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C9H14O4/c1-2-12-8(10)7-9(13-7)3-5-11-6-4-9/h7H,2-6H2,1H3

InChI Key

CDOOSUTZWCLAKD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCOCC2

Origin of Product

United States

Preparation Methods

Base-Promoted Synthesis from Ethyl 4-oxocyclohexanecarboxylate

One well-documented method involves the reaction of ethyl 4-oxocyclohexanecarboxylate with trimethylsulfoxonium iodide and potassium tert-butoxide in dimethyl sulfoxide (DMSO) at room temperature. This reaction proceeds overnight and yields Ethyl 1-oxaspiro[2.5]octane-6-carboxylate, a close analog, which can be adapted for this compound synthesis by further functional group manipulation.

Parameter Details
Starting Material Ethyl 4-oxocyclohexanecarboxylate (1 g, 5.87 mmol)
Reagents Trimethylsulfoxonium iodide (3.9 g, 11.76 mmol), Potassium tert-butoxide
Solvent Dimethyl sulfoxide (20 mL)
Temperature 20 °C
Reaction Time Overnight (~16 hours)
Work-up Extraction with diethyl ether, drying over Na2SO4, evaporation under reduced pressure
Yield 65%

The product is obtained as a crude mixture and can be purified by standard chromatographic techniques. The reaction mechanism involves sulfur ylide generation and subsequent cyclopropanation followed by ring expansion to the spirocyclic system.

Multi-Step Synthesis Involving Potassium tert-Butoxide in N,N-Dimethylformamide (DMF)

Another approach uses potassium tert-butoxide added to ethyl carbamate in DMF at room temperature, followed by addition of Ethyl 1-oxaspiro[2.5]octane-6-carboxylate. The mixture is heated to 130 °C for 18 hours to afford intermediates that can be converted to the target compound.

Parameter Details
Starting Materials Ethyl carbamate (27.6 g, 309 mmol), Ethyl 1-oxaspiro[2.5]octane-6-carboxylate (19 g, 103 mmol)
Base Potassium tert-butoxide (23.14 g, 206 mmol)
Solvent N,N-Dimethylformamide (DMF), 200 mL + 50 mL
Temperature 130 °C
Reaction Time 18 hours
Work-up Dilution with saturated NaCl, extraction with ethyl acetate, drying over Na2SO4, filtration, concentration
Purification Biotage chromatography (cyclohexane:ethyl acetate gradient)
Yield Intermediate 15: 8.24 g; Intermediate 16: 4.36 g

This method produces two stereoisomeric intermediates (trans and cis forms) that can be further processed to obtain this compound.

Use of DMPU as a Solvent for Enhanced Yield

A similar reaction conducted in N,N'-Dimethylpropyleneurea (DMPU) solvent with potassium tert-butoxide and ethyl carbamate followed by addition of Ethyl 1-oxaspiro[2.5]octane-6-carboxylate at 130 °C for 15 hours affords the title compound in 75% yield after chromatographic purification.

Parameter Details
Starting Materials Ethyl carbamate (15.60 g, 175 mmol), Ethyl 1-oxaspiro[2.5]octane-6-carboxylate (10.75 g, 58.4 mmol)
Base Potassium tert-butoxide (13.10 g, 117 mmol)
Solvent DMPU (127 mL total)
Temperature 130 °C
Reaction Time 15 hours
Work-up Quenching with saturated ammonium chloride, extraction with dichloromethane, drying, evaporation
Purification Silica gel chromatography (dichloromethane:ethyl acetate 8:2)
Yield 75% (10 g collected)

The reaction benefits from the high boiling point and polarity of DMPU, facilitating efficient ring closure and ester formation.

Comparative Data Table of Preparation Methods

Method Solvent Base Temperature Time Yield (%) Notes
Sulfur ylide-mediated (DMSO) Dimethyl sulfoxide Potassium tert-butoxide 20 °C Overnight 65 Simple setup, moderate yield, mild conditions
Base-promoted (DMF) N,N-Dimethylformamide Potassium tert-butoxide 130 °C 18 hours Intermediate yields (varied) Produces stereoisomeric intermediates
Base-promoted (DMPU) N,N'-Dimethylpropyleneurea Potassium tert-butoxide 130 °C 15 hours 75 Higher yield, requires high-boiling solvent

Research Findings and Notes on Preparation

  • The use of potassium tert-butoxide as a strong base is critical for deprotonation and ring closure steps in these syntheses.
  • Solvent choice impacts yield and purity significantly; polar aprotic solvents like DMSO, DMF, and DMPU are preferred for their ability to stabilize intermediates.
  • Reaction temperatures vary from ambient to elevated (up to 130 °C) depending on the method, influencing reaction kinetics and product distribution.
  • The presence of stereoisomers (cis/trans) is common due to the spirocyclic ring system, requiring chromatographic separation for pure compounds.
  • Characterization by proton nuclear magnetic resonance (1H-NMR) confirms product identity and stereochemistry, with characteristic chemical shifts corresponding to the spirocyclic and ester moieties.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Scientific Research Applications

Ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate is a versatile compound with applications spanning chemistry, biology, and industry.

Chemistry: It serves as a building block in the synthesis of complex spirocyclic compounds.

Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways. The spirocyclic structure may allow it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Chemical Reactions

This compound can undergo different chemical reactions:

  • Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate KMnO4KMnO_4 and chromium trioxide CrO3CrO_3.
  • Reduction: Reduction reactions can convert the ester group to an alcohol. Reducing agents such as lithium aluminum hydride LiAlH4LiAlH_4 or sodium borohydride NaBH4NaBH_4 are typically used.
  • Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups. Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

This compound's spirocyclic structure has been the subject of various studies due to its potential biological activities. The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Mechanism of Action

The mechanism by which Ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Ethyl 5,7-Dimethyl-1,6-Dioxaspiro[2.5]octane-2-Carboxylate

  • CAS : 1544375-49-6
  • Molecular Formula : C₁₁H₁₈O₄
  • Molecular Weight : 214.26 g/mol
  • Key Differences: Two methyl groups at positions 5 and 7 increase steric bulk and lipophilicity compared to the unsubstituted parent compound. Higher molecular weight (214.26 vs.

Ethyl 1,5-Dioxaspiro[2.5]octane-2-Carboxylate

  • Key Differences: Oxygen atoms are positioned at 1,5 instead of 1,6, altering ring strain and reactivity. No specific data on physical properties are available, but the structural shift likely affects nucleophilic ring-opening reactions .

Ethyl 1-Oxaspiro[2.5]octane-2-Carboxylate

  • CAS : 6975-17-3
  • Molecular Formula : C₉H₁₄O₃
  • Molecular Weight : 170.21 g/mol
  • Listed as a flavoring agent in Japan, suggesting applications distinct from the 1,6-dioxa analog .

Methyl 4-Methoxy-1,6-Dioxaspiro[2.5]octane-2-Carboxylate

  • CAS : 1869269-88-4
  • Molecular Formula : C₉H₁₄O₅
  • Molecular Weight : 202.20 g/mol
  • Key Differences :
    • Methoxy group at position 4 introduces additional steric and electronic effects.
    • Higher oxygen content (O₅ vs. O₄) may enhance solubility in polar solvents .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
Ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate 63023-77-8 C₉H₁₄O₄ 186.21 None Research chemical
Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate 1544375-49-6 C₁₁H₁₈O₄ 214.26 5,7-methyl Discontinued
Ethyl 1,5-dioxaspiro[2.5]octane-2-carboxylate N/A C₉H₁₄O₄ ~186.21 1,5-oxygen Discontinued
Ethyl 1-oxaspiro[2.5]octane-2-carboxylate 6975-17-3 C₉H₁₄O₃ 170.21 1-oxa Flavoring agent
Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate 1869269-88-4 C₉H₁₄O₅ 202.20 4-methoxy No commercial data

Hazard and Handling Considerations

  • The parent compound 1,6-dioxaspiro[2.5]octane (CAS: 185-72-8) is classified as highly flammable (F+) and requires careful handling .
  • Derivatives like this compound lack explicit hazard data, but analogous precautions (e.g., avoiding open flames) are advisable .

Biological Activity

Ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate is a compound characterized by its unique spirocyclic structure, which has been the subject of various studies due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C9H14O5
  • Molecular Weight : 186.21 g/mol
  • CAS Number : 63023-77-8
  • SMILES Notation : CCOC(=O)C1OC11CCOCC1

The spirocyclic framework consists of two ether rings fused to a cycloalkane system, contributing to its reactivity and potential applications in medicinal chemistry.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes and receptors. The unique structure allows for fitting into binding sites, which may lead to the modulation of enzymatic activities. Preliminary studies indicate that the compound may exert its effects through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptors, influencing various physiological responses.

Potential Biological Activities

Research into the biological activities of this compound suggests several promising areas:

  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, indicating potential for this compound in combating bacterial and fungal infections.
  • Anticancer Activity : Derivatives of this compound have shown cytotoxic effects on cancer cells in preliminary studies, suggesting a role in cancer therapeutics .
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential of this compound, it is essential to compare it with similar compounds:

Compound NameMolecular FormulaUnique Features
Ethyl 1,5-dioxaspiro[2.5]octane-2-carboxylateC9H14O5Different spiro arrangement; potential different reactivity
Ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylateC11H18O5Additional ethyl group increases steric hindrance
Ethyl 1,3-dioxaspiro[3.5]nonane-2-carboxylateC9H14O5Variation in ring size affects physical properties

The unique spirocyclic structure of this compound distinguishes it from these compounds and may influence its biological behavior.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate, and how do reaction conditions affect yields?

  • Methodological Answer : The compound can be synthesized via epoxide ring-opening reactions or spirocyclic formation. For example, iodomethyl sulfoxides (e.g., trimethylsulfoxonium iodide) in DMSO with NaH under inert atmospheres yield spirocyclic epoxides. Reaction optimization requires precise control of temperature (e.g., 20°C) and stoichiometry, as excess reagents may lead to side products. Yields (~63%) are influenced by solvent polarity and base strength .

Q. How can the spirocyclic structure be characterized using spectroscopic methods?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT) to identify quaternary carbons at the spiro junction and ester carbonyl signals. IR spectroscopy confirms ester (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) functionalities. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₀H₁₆O₃). Compare experimental data with computational predictions (e.g., InChIKey) to resolve ambiguities .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer : Store the compound refrigerated in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the ester or epoxide moieties. Monitor degradation via TLC or HPLC, particularly in humid environments. Avoid prolonged exposure to light or heat, which may induce ring-opening reactions .

Advanced Research Questions

Q. What mechanistic insights explain the spiro ring formation during synthesis?

  • Methodological Answer : The spiro ring forms via intramolecular nucleophilic attack, as seen in the reaction of iodomethyl sulfoxides with carbonyl compounds. Computational studies (DFT) can model transition states, highlighting steric and electronic effects. For example, the spiro[2.5]octane system favors a chair-like transition state due to torsional strain minimization. Experimental validation includes isotopic labeling (e.g., ¹⁸O) to track oxygen migration .

Q. How does the spirocyclic architecture influence reactivity in downstream transformations?

  • Methodological Answer : The strained spiro ring enhances electrophilicity at the epoxide oxygen, making it susceptible to nucleophilic attack (e.g., by amines or thiols). Steric hindrance around the spiro junction directs regioselectivity in ring-opening reactions. Compare reactivity with non-spiro analogs (e.g., linear epoxides) using kinetic studies (e.g., Hammett plots) .

Q. How should researchers address contradictory data in spectroscopic characterization?

  • Methodological Answer : Cross-validate results using multiple techniques (e.g., X-ray crystallography for unambiguous structure determination). For conflicting NMR signals, employ 2D-COSY or NOESY to resolve coupling patterns. If computational predictions (e.g., InChIKey-derived spectra) diverge from experimental data, re-examine solvent effects or tautomeric equilibria .

Q. What computational modeling approaches predict the compound’s physicochemical properties?

  • Methodological Answer : Use quantum mechanical methods (e.g., DFT with B3LYP/6-311+G**) to calculate LogP, polar surface area (PSA), and dipole moments. Molecular dynamics simulations (e.g., AMBER) model solvation effects. Validate predictions against experimental data (e.g., solubility in DMSO vs. water) to refine force field parameters .

Q. What strategies resolve stereochemical uncertainties in derivatives of this compound?

  • Methodological Answer : Employ chiral chromatography (e.g., HPLC with Chiralpak AD-H) to separate enantiomers. Circular dichroism (CD) spectroscopy identifies absolute configuration. For diastereomers, NOE correlations in NMR differentiate spatial arrangements. Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) ensures stereochemical control .

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